Bienvenue dans la boutique en ligne BenchChem!

Septide, acetyl-arg(6)-

NK-1 receptor pharmacology radioligand binding tachykinin receptor classification

Septide, acetyl-arg(6)- (syn. WS-septide, Ac[Arg⁶,Pro⁹]SP₆₋₁₁, A6A-septide) is a synthetic Nᵅ-acetyl-L-arginyl-substituted hexapeptide analog of the substance P C-terminal domain (sequence Ac-Arg-Phe-Phe-Pro-Leu-Met-NH₂, MW 851.1 g/mol).

Molecular Formula C42H62N10O7S
Molecular Weight 851.1 g/mol
CAS No. 116097-84-8
Cat. No. B049042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeptide, acetyl-arg(6)-
CAS116097-84-8
SynonymsA6A-septide
Ac-6-Arg-9-Pro-substance P (6-11)
acetyl-6-Arg-septide
septide, acetyl-Arg(6)-
septide, acetyl-arginine(6)-
substance P (6-11), Ac-Arg(6)-Pro(9)-
substance P (6-11), acetyl-arginyl(6)-proline(9)-
Molecular FormulaC42H62N10O7S
Molecular Weight851.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)NC(=O)C
InChIInChI=1S/C42H62N10O7S/c1-26(2)23-32(38(56)48-30(36(43)54)19-22-60-4)50-40(58)35-18-12-21-52(35)41(59)34(25-29-15-9-6-10-16-29)51-39(57)33(24-28-13-7-5-8-14-28)49-37(55)31(47-27(3)53)17-11-20-46-42(44)45/h5-10,13-16,26,30-35H,11-12,17-25H2,1-4H3,(H2,43,54)(H,47,53)(H,48,56)(H,49,55)(H,50,58)(H,51,57)(H4,44,45,46)/t30-,31-,32-,33-,34-,35-/m0/s1
InChIKeyDPVIJCCNTAWHMH-LBBUGJAGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Septide, acetyl-arg(6)- (CAS 116097-84-8): A Defined NK-1 Selective Agonist with Distinct Binding Pharmacology for Tachykinin Receptor Research & Procurement


Septide, acetyl-arg(6)- (syn. WS-septide, Ac[Arg⁶,Pro⁹]SP₆₋₁₁, A6A-septide) is a synthetic Nᵅ-acetyl-L-arginyl-substituted hexapeptide analog of the substance P C-terminal domain (sequence Ac-Arg-Phe-Phe-Pro-Leu-Met-NH₂, MW 851.1 g/mol) [1]. It belongs to the tachykinin peptide family and functions as a potent, NK-1 receptor (SP-P type)-selective agonist [2]. Unlike the parent septide ([pGlu⁶,Pro⁹]SP₆₋₁₁), the N-terminal acetylation and arginine substitution confer a distinct receptor interaction profile, a well-defined solution conformation, and differential second-messenger coupling, making it a critical pharmacological tool for discriminating NK-1 receptor subtypes and signaling modalities [3][4].

Why Septide or Substance P Cannot Substitute for Septide, acetyl-arg(6)-: Evidence-Based Procurement Rationale


Despite their shared C-terminal hexapeptide core (Phe-Phe-Pro-Leu-Met-NH₂), septide, acetyl-arg(6)- cannot be functionally interchanged with the parent septide ([pGlu⁶,Pro⁹]SP₆₋₁₁), substance P, or other in-class NK-1 agonists. A systematic head-to-head study by Sagan et al. (1996) established that Ac-Arg-septide and septide fall into distinct pharmacological classes when assessed by competition binding against [³H][Pro⁹]SP: Ac-Arg-septide belongs to the high-affinity class (Kᵢ in the nanomolar range), whereas septide falls into the low-affinity class (Kᵢ in the micromolar range) [1]. This binding divergence translates into a functional bifurcation—only the high-affinity class, to which Ac-Arg-septide belongs, potently stimulates cAMP formation (EC₅₀ 8–50 nM), while septide is a weak cAMP agonist (EC₅₀ in the micromolar range) [1]. Furthermore, acetyl-Arg⁶-septide exhibits a structurally resolved type I β-turn conformation with trans Phe⁸-Pro⁹ amide geometry, providing a well-defined molecular scaffold for SAR studies—a feature not shared by the more conformationally heterogeneous pGlu⁶ analog [2]. Consequently, substitution with septide, substance P, or [pGlu⁶]SP₆₋₁₁ would fundamentally alter experimental outcomes in binding, signaling, antagonist pharmacology, and structure-based design studies.

Head-to-Head Quantitative Differentiation: Septide, acetyl-arg(6)- vs. Septide, Substance P, and In-Class NK-1 Analogs


Binding Affinity Class Divergence: Ac-Arg-septide Classified as High-Affinity NK-1 Ligand, Septide as Low-Affinity in [³H][Pro⁹]SP Competition

In the definitive Sagan et al. (1996) study using CHO cells expressing the human NK-1 receptor, competition binding experiments with [³H][Pro⁹]SP discriminated two discrete ligand classes. Ac-Arg-septide was identified in the high-affinity class (Kᵢ in the nanomolar range), whereas septide ([pGlu⁶,Pro⁹]SP₆₋₁₁) was identified in the low-affinity class (Kᵢ in the micromolar range). Other members of the high-affinity class included Substance P, [Pro⁹]SP, [Sar⁹,Met(O₂)¹¹]SP, and [Gly⁹ψ(CH₂CH₂)Leu¹⁰]SP; the low-affinity class additionally contained NKA and [pGlu⁶]SP₆₋₁₁ [1]. This classification was performed under identical experimental conditions, representing a direct head-to-head comparison within the same study system [1].

NK-1 receptor pharmacology radioligand binding tachykinin receptor classification

Functional Signaling Bifurcation: Ac-Arg-septide Potently Activates cAMP, Septide Is a Weak cAMP Agonist

The Sagan et al. (1996) study further demonstrated a direct functional consequence of the binding class divergence: only NK-1 agonists from the high-affinity class (including Ac-Arg-septide, Substance P, [Pro⁹]SP, [Sar⁹,Met(O₂)¹¹]SP, and [Gly⁹ψ(CH₂CH₂)Leu¹⁰]SP) stimulated cAMP formation with high potency (EC₅₀ range: 8 to 50 nM). In contrast, the low-affinity class compounds (including septide, NKA, [pGlu⁶]SP₆₋₁₁, and [Gly⁹ψ(CH₂CH₂)Gly¹⁰]SP) were only weak cAMP agonists, exhibiting EC₅₀ values in the micromolar range [1]. Notably, both classes evoked potent phosphatidylinositol hydrolysis (EC₅₀ in the nanomolar range), indicating that the cAMP pathway is the discriminating functional readout [1].

cAMP signaling NK-1 receptor second messenger coupling functional selectivity

Differential Antagonist Sensitivity: GR71251 Discriminates Acetyl-Arg⁶-septide from Substance P in Native Tissue

In the neonatal rat isolated spinal cord preparation, the NK-1/NK-2 antagonist GR71251 (0.3–3 µM) produced differential rightward shifts of concentration-response curves for three tachykinin agonists. The calculated pA₂ values were 6.14 for substance P, 6.75 for acetyl-Arg⁶-septide, and 6.70 for neurokinin A [1]. This pharmacology demonstrates that acetyl-Arg⁶-septide is more readily antagonized by GR71251 than substance P (ΔpA₂ = 0.61), consistent with its interaction at a pharmacologically distinct NK-1 receptor conformation or subtype. Additionally, spantide antagonized acetyl-Arg⁶-septide-induced depolarizations with a pA₂ of 6.5 [2].

tachykinin antagonist pharmacology NK-1 receptor subtypes isolated spinal cord preparation pA2 analysis

Structure-Based Differentiation: Ac-Arg-septide Adopts a Defined Type I β-Turn Conformation Resolved by NMR

Proton NMR analysis of Ac[Arg⁶,Pro⁹]SP₆₋₁₁ in DMSO-d₆ by Levian-Teitelbaum et al. (1989) revealed a structurally ordered solution conformation characterized by a trans configuration about the Phe⁸-Pro⁹ amide bond and a preferred type I β-turn [1]. In contrast, the NK-3-selective analog [pGlu⁶,N-MePhe⁸]SP₆₋₁₁ exists as a mixture of cis-trans isomers with multiple conformations [1]. This well-defined structural architecture makes WS-septide (Ac[Arg⁶,Pro⁹]SP₆₋₁₁) the rational design template for backbone-cyclized NK-1 selective analogs; Byk et al. (1996) explicitly used WS-septide NMR data and molecular modeling for the design of a series of cyclic hexapeptides and found that the most active 20-atom ring cyclic analog exhibited enhanced metabolic stability compared to WS-septide [2].

peptide NMR spectroscopy type I β-turn conformational analysis structure-activity relationships

Stereochemical Stringency at Position 9: L-Pro⁹ Confers ~25-Fold Potency Advantage Over D-Pro⁹ In Vivo

Although this direct comparison was performed with the pGlu⁶-containing septide series rather than the acetyl-Arg⁶ analog, the Pro⁹ stereochemistry is shared between both chemotypes and provides a critical class-level constraint. Sakurada et al. (1991) demonstrated that intrathecal injection of septide (L-Pro⁹) in mice elicited a substance P-like licking/biting/scratching behavioral response and was approximately 25 times more potent than its D-Pro⁹ epimer, D-septide [1]. Spantide inhibited septide-induced responses with an ED₅₀ of 1.3 nmol/mouse [1]. This magnitude of stereochemical discrimination underscores the essential requirement for the L-Pro⁹ configuration in NK-1 agonist design.

stereochemical pharmacology in vivo behavioral assay NK-1 receptor agonism peptide chirality

Evidence-Guided Application Scenarios for Septide, acetyl-arg(6)- in NK-1 Receptor Research & Drug Discovery


Discriminating NK-1 Receptor Subtypes via Differential Antagonist Pharmacology in Native Tissue Preparations

Acetyl-Arg⁶-septide is the agonist of choice for pharmacological fingerprinting of NK-1 receptor subtypes in isolated tissue preparations (e.g., neonatal rat spinal cord, guinea-pig ileum). Its distinct GR71251 pA₂ value (6.75) compared to substance P (6.14) and neurokinin A (6.70) provides a quantitative benchmark for receptor classification [1]. The combination of acetyl-Arg⁶-septide, substance P, and NKA, together with selective antagonists, enables unambiguous discrimination of NK-1, NK-2, and NK-3 receptor contributions in complex native systems [1][2].

Investigating NK-1 Receptor cAMP Signaling Pathways Without Confounding Low-Affinity Artifacts

For studies focused on NK-1 receptor coupling to Gₛ/adenylyl cyclase pathways, Ac-Arg-septide is the essential pharmacological tool. As demonstrated by Sagan et al. (1996), it belongs to the high-affinity agonist class that potently stimulates cAMP formation (EC₅₀ 8–50 nM), whereas septide and other low-affinity agonists produce only weak cAMP responses (micromolar EC₅₀) [3]. Using septide instead of Ac-Arg-septide in cAMP assays would underestimate NK-1-mediated cAMP signaling by approximately two orders of magnitude and could lead to erroneous conclusions about receptor coupling mechanisms [3].

Structure-Based Design of NK-1 Selective Peptidomimetics Using a Conformationally Defined Template

The well-resolved type I β-turn conformation of Ac[Arg⁶,Pro⁹]SP₆₋₁₁, characterized by NMR (trans Phe⁸-Pro⁹ amide bond), provides an experimentally validated structural template for rational design of constrained NK-1 selective analogs [4]. This application has been explicitly demonstrated by Byk et al. (1996), who used WS-septide NMR data and molecular modeling to design backbone-cyclized hexapeptide analogs, with the resulting 20-atom ring cyclic analog showing enhanced metabolic stability compared to the linear WS-septide parent [5].

Validating NK-1 Receptor Target Engagement in Heterologous Competition Binding Assays

In radioligand binding studies using [³H][Pro⁹]SP as the tracer, Ac-Arg-septide is required for proper classification of NK-1 receptor ligands. Its high nanomolar affinity in this assay system distinguishes it from septide and NKA, which exhibit micromolar affinity and would fail to compete effectively [3]. This property makes Ac-Arg-septide particularly valuable as a reference agonist for characterizing novel NK-1 ligands and for quality control in receptor binding assay development [3].

Quote Request

Request a Quote for Septide, acetyl-arg(6)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.